![molecular formula C18H16N2S B387572 (1E)-N1-[(3-METHYLTHIOPHEN-2-YL)METHYLIDENE]-N4-PHENYLBENZENE-1,4-DIAMINE](/img/structure/B387572.png)
(1E)-N1-[(3-METHYLTHIOPHEN-2-YL)METHYLIDENE]-N4-PHENYLBENZENE-1,4-DIAMINE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1E)-N1-[(3-METHYLTHIOPHEN-2-YL)METHYLIDENE]-N4-PHENYLBENZENE-1,4-DIAMINE: is an organic compound that belongs to the class of aniline derivatives. This compound is characterized by the presence of an aniline group attached to a phenyl ring, which is further connected to a thienyl group through a methylene bridge. The unique structure of this compound makes it of interest in various fields of scientific research, including organic chemistry, medicinal chemistry, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1E)-N1-[(3-METHYLTHIOPHEN-2-YL)METHYLIDENE]-N4-PHENYLBENZENE-1,4-DIAMINE typically involves the condensation reaction between 4-anilinobenzaldehyde and 3-methyl-2-thiophenecarboxaldehyde. The reaction is usually carried out in the presence of a suitable catalyst, such as p-toluenesulfonic acid, under reflux conditions in an organic solvent like ethanol or methanol. The reaction mixture is heated for several hours until the desired product is formed, which is then purified by recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow synthesis techniques to enhance the efficiency and yield of the reaction. The use of automated reactors and advanced purification methods, such as high-performance liquid chromatography (HPLC), ensures the consistent quality and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(1E)-N1-[(3-METHYLTHIOPHEN-2-YL)METHYLIDENE]-N4-PHENYLBENZENE-1,4-DIAMINE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aniline or thienyl moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or nucleophile-substituted derivatives.
Wissenschaftliche Forschungsanwendungen
(1E)-N1-[(3-METHYLTHIOPHEN-2-YL)METHYLIDENE]-N4-PHENYLBENZENE-1,4-DIAMINE has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Wirkmechanismus
The mechanism of action of (1E)-N1-[(3-METHYLTHIOPHEN-2-YL)METHYLIDENE]-N4-PHENYLBENZENE-1,4-DIAMINE depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved can vary, but common mechanisms include inhibition of enzyme activity, receptor binding, and disruption of cellular processes.
Vergleich Mit ähnlichen Verbindungen
(1E)-N1-[(3-METHYLTHIOPHEN-2-YL)METHYLIDENE]-N4-PHENYLBENZENE-1,4-DIAMINE can be compared with other aniline derivatives and thienyl-containing compounds. Similar compounds include:
N-(4-anilinophenyl)-N-[(2-thienyl)methylene]amine: Lacks the methyl group on the thienyl ring.
N-(4-anilinophenyl)-N-[(3-methyl-2-furyl)methylene]amine: Contains a furan ring instead of a thienyl ring.
N-(4-anilinophenyl)-N-[(3-methyl-2-pyridyl)methylene]amine: Contains a pyridine ring instead of a thienyl ring.
Eigenschaften
Molekularformel |
C18H16N2S |
|---|---|
Molekulargewicht |
292.4g/mol |
IUPAC-Name |
4-[(3-methylthiophen-2-yl)methylideneamino]-N-phenylaniline |
InChI |
InChI=1S/C18H16N2S/c1-14-11-12-21-18(14)13-19-15-7-9-17(10-8-15)20-16-5-3-2-4-6-16/h2-13,20H,1H3 |
InChI-Schlüssel |
MGGJLFOEKMSGDQ-UHFFFAOYSA-N |
SMILES |
CC1=C(SC=C1)C=NC2=CC=C(C=C2)NC3=CC=CC=C3 |
Kanonische SMILES |
CC1=C(SC=C1)C=NC2=CC=C(C=C2)NC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



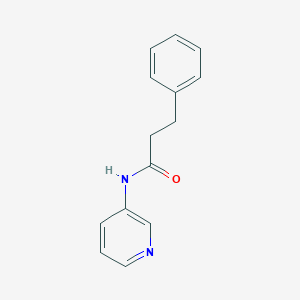
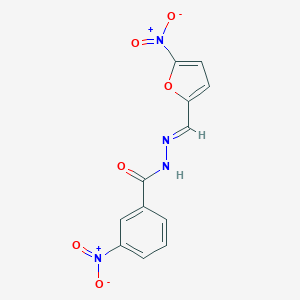
![N-(4-{[2-(2-furylmethylene)hydrazino]carbonyl}phenyl)acetamide](/img/structure/B387495.png)

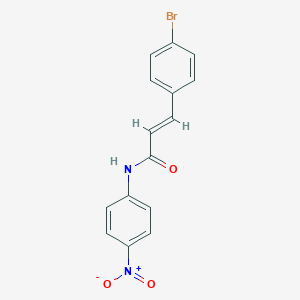
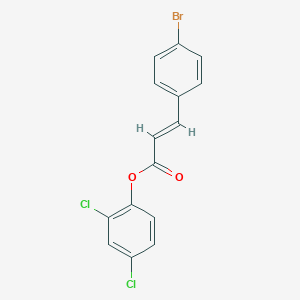
![2-(4-bromophenyl)-6-(4-morpholinyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B387504.png)
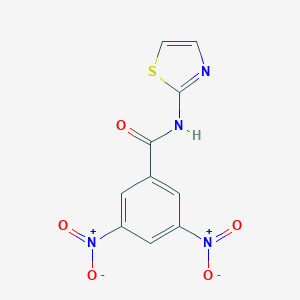
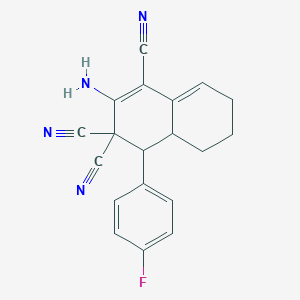
![3-bromo-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide](/img/structure/B387510.png)

![(E)-2-((4-bromobenzylidene)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile](/img/structure/B387514.png)
![2-({6-[(E)-[(4-FLUOROPHENYL)METHYLIDENE]AMINO]-1,3-BENZOTHIAZOL-2-YL}SULFANYL)-N-(1-PHENYLETHYL)ACETAMIDE](/img/structure/B387515.png)
